Cas no 1158591-85-5 (2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride)

2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride
- 2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride
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- インチ: 1S/C7H11NOS.ClH/c9-3-2-8-5-7-1-4-10-6-7;/h1,4,6,8-9H,2-3,5H2;1H
- InChIKey: VODXQHJXAMPAKD-UHFFFAOYSA-N
- SMILES: C(O)CNCC1C=CSC=1.[H]Cl
2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-60753-0.25g |
2-{[(thiophen-3-yl)methyl]amino}ethan-1-ol hydrochloride |
1158591-85-5 | 95.0% | 0.25g |
$142.0 | 2025-03-15 | |
Chemenu | CM440023-1g |
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |
1158591-85-5 | 95%+ | 1g |
$403 | 2023-02-03 | |
Chemenu | CM440023-500mg |
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |
1158591-85-5 | 95%+ | 500mg |
$282 | 2023-02-03 | |
Enamine | EN300-60753-0.05g |
2-{[(thiophen-3-yl)methyl]amino}ethan-1-ol hydrochloride |
1158591-85-5 | 95.0% | 0.05g |
$66.0 | 2025-03-15 | |
Enamine | EN300-60753-2.5g |
2-{[(thiophen-3-yl)methyl]amino}ethan-1-ol hydrochloride |
1158591-85-5 | 95.0% | 2.5g |
$726.0 | 2025-03-15 | |
Aaron | AR01A8U4-100mg |
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |
1158591-85-5 | 95% | 100mg |
$160.00 | 2025-02-09 | |
1PlusChem | 1P01A8LS-2.5g |
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |
1158591-85-5 | 95% | 2.5g |
$1008.00 | 2025-03-19 | |
Aaron | AR01A8U4-50mg |
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |
1158591-85-5 | 95% | 50mg |
$116.00 | 2025-02-09 | |
1PlusChem | 1P01A8LS-1g |
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |
1158591-85-5 | 95% | 1g |
$564.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323216-1g |
2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |
1158591-85-5 | 95% | 1g |
¥8008.00 | 2024-08-09 |
2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride 関連文献
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochlorideに関する追加情報
2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1158591-85-5, known as 2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is a derivative of thiophene, a heterocyclic aromatic compound, and features a hydroxyl group and an aminoethyl group, making it a versatile molecule for further exploration.
Thiophene, a key structural component of this compound, is renowned for its stability and ability to participate in various chemical reactions. The presence of the thiophene ring in 2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride contributes to its aromaticity and electronic properties, which are crucial for its reactivity in different chemical environments. Recent studies have highlighted the potential of thiophene derivatives in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.
The hydrochloride salt form of this compound adds to its solubility and stability, making it suitable for use in pharmaceutical formulations. Researchers have explored the synthesis of 2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride through various methods, including nucleophilic substitution and condensation reactions. These methods not only enhance the yield but also provide insights into the optimization of synthetic pathways for similar compounds.
One of the most promising applications of 2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride lies in its potential as a precursor for more complex molecules. Its amino group can serve as a site for further functionalization, enabling the creation of bioactive compounds with tailored properties. For instance, recent advancements in medicinal chemistry have demonstrated the use of this compound as an intermediate in the synthesis of peptide analogs and other bioactive molecules.
In addition to its role in drug discovery, 2-(Thiophen-3-ylmethyl)aminoethan-1 ol Hydrochloride has shown potential in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. This property opens up possibilities for applications in catalysis, sensing, and other areas where metal-ligand interactions are critical.
Recent research has also focused on the biological activity of 2-(Thiophen -3 ylmethyl)aminoethan -1 ol Hydrochloride. Studies have indicated that this compound exhibits moderate anti-bacterial and anti-fungal properties, suggesting its potential use as a natural product-inspired antimicrobial agent. Furthermore, its ability to modulate cellular signaling pathways has made it a subject of interest in pharmacological studies.
The synthesis and characterization of 2-(Thiophen -3 ylmethyl)aminoethan -1 ol Hydrochloride have been extensively documented, with researchers employing advanced analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. These studies underscore the importance of rigorous characterization in ensuring the reliability of experimental results.
In conclusion, 2-(Thiophen -3 ylmethyl)aminoethan -1 ol Hydrochloride represents a valuable addition to the arsenal of chemical compounds available for research and development. Its unique structure, coupled with its versatile functional groups, positions it as a promising candidate for exploring new frontiers in chemistry and biology.
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